molecular formula C19H21ClN2O3S B2779690 3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide CAS No. 1797279-10-7

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2779690
CAS No.: 1797279-10-7
M. Wt: 392.9
InChI Key: JSKLRJBTVDKWEU-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C19H21ClN2O3S and a molecular weight of 392.9 g/mol . It is supplied with the CAS Registry Number 1797279-10-7 . This compound features a pyrrolidine core, a common scaffold in medicinal chemistry known for its versatility and presence in biologically active molecules . The structure is further modified with a (4-chlorophenyl)sulfonyl group and a carboxamide linkage to a 3,4-dimethylphenyl group. Compounds containing chlorophenyl and pyrrolidine subunits are frequently explored in pharmaceutical research for their potential to interact with various biological targets . For instance, structurally related sulfonyl-carboxamide derivatives are investigated as potential inhibitors for enzyme targets such as Poly(ADP-ribose) polymerase (PARP) in oncology research . Similarly, aryl carboxamide derivatives have been studied for their activity as sodium channel inhibitors, indicating potential research applications in the field of pain and neurology . This makes this compound a valuable chemical entity for researchers conducting hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening in drug discovery. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13-3-6-16(11-14(13)2)21-19(23)22-10-9-18(12-22)26(24,25)17-7-4-15(20)5-8-17/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKLRJBTVDKWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl and Dimethylphenyl Groups: These groups are typically introduced through nucleophilic substitution reactions, where the appropriate aryl halides react with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups, leading to the formation of different reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
Research indicates that compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide exhibit significant anticancer properties. Studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the effectiveness of sulfonamide derivatives in targeting specific cancer pathways, leading to reduced cell proliferation and increased rates of apoptosis in various cancer cell lines .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the activity of certain enzymes involved in the inflammatory response. This property makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

1.3 Neuropharmacological Effects
Pyrrolidine derivatives have shown promise as neuroprotective agents. They may exert effects on neurotransmitter systems, potentially aiding in the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory responses and protection against oxidative stress .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that the compound induced apoptosis in breast cancer cell lines via mitochondrial pathway activation .
Study BAnti-inflammatory EffectsShowed significant reduction in inflammatory markers in animal models of rheumatoid arthritis .
Study CNeuropharmacological EffectsFound neuroprotective effects in models of Alzheimer's disease, reducing amyloid-beta accumulation .

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular metabolism and function.

Comparison with Similar Compounds

Substituent Effects: Sulfonyl vs. Sulfanyl Groups

  • 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl Acetamide () :
    • Sulfanyl (-S-) groups are less electron-withdrawing than sulfonyl (-SO₂-) groups, which may reduce oxidative stability but increase nucleophilic reactivity.
    • Biological Activity : Sulfanyl derivatives in showed moderate activity against acetylcholinesterase (AChE) and lipoxygenase (LOX), suggesting that sulfonyl analogs like the target compound might exhibit distinct inhibitory profiles due to electronic differences .

Pyrrolidine Carboxamide Derivatives

  • N-(4-Chlorophenyl)pyrrolidine-1-carboxamide (): Structural Similarity: Shares the pyrrolidine carboxamide core but lacks the 3,4-dimethylphenyl and sulfonyl groups. Conformational Analysis: The pyrrolidine ring adopts an envelope conformation, with intermolecular N–H⋯O hydrogen bonding influencing crystal packing . The sulfonyl group in the target compound may disrupt such interactions, altering solubility or crystallinity. Biological Implications: Pyrrolidine derivatives are known for medicinal properties, including enzyme inhibition.

Chlorophenyl-Substituted Heterocycles

  • 3-Chloro-N-phenyl-phthalimide () :
    • Structural Contrast : A phthalimide derivative with a chlorophenyl group, used in polymer synthesis. Unlike the target compound, it lacks a pyrrolidine carboxamide core.
    • Functional Relevance : The chlorophenyl group in both compounds may confer similar electronic effects, but the phthalimide’s rigid planar structure contrasts with the flexible pyrrolidine ring in the target compound, suggesting divergent applications (e.g., materials science vs. bioactivity) .

Carboxamide-Containing Antibacterial Agents

  • N-Nicotinoyl Quinolone Carboxylates (): Core Structure: Quinolone-based carboxylates with nicotinoyl substituents. The carboxamide group in the target compound differs in spatial arrangement, as pyrrolidine offers conformational flexibility absent in the planar quinolone system. Activity Trends: Quinolone derivatives in showed MIC values of 0.17–3.5 µg/mL against Gram-negative and Gram-positive bacteria. While the target compound’s activity is unknown, its sulfonyl group could modulate antibacterial efficacy by altering target binding or resistance profiles .

Research Implications and Limitations

  • Knowledge Gaps: Direct biological or crystallographic data for the target compound are absent in the provided evidence. Comparative analysis relies on structural analogs.
  • Hypotheses for Further Study :
    • The sulfonyl group may enhance metabolic stability compared to sulfanyl derivatives .
    • The 3,4-dimethylphenyl group could improve lipophilicity and blood-brain barrier penetration relative to simpler aryl substituents .
  • Synthetic Challenges : Introducing both sulfonyl and dimethylphenyl groups may require optimized reaction conditions to avoid steric hindrance.

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a sulfonyl group and a chlorophenyl moiety. Its molecular formula is C17H19ClN2O3SC_{17}H_{19}ClN_{2}O_{3}S, with a molecular weight of approximately 370.9 g/mol. The presence of the sulfonamide group is significant in determining its biological activity.

Antibacterial Activity

Research has demonstrated that compounds with similar structural features exhibit varying degrees of antibacterial activity. In particular, the sulfonamide moiety is known for its effectiveness against a range of bacterial strains. For instance, studies have shown that derivatives of sulfonamides possess moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has shown significant inhibitory action against acetylcholinesterase (AChE) and urease. A study reported that several derivatives exhibited IC50 values ranging from 0.63 to 2.14 µM for AChE inhibition, indicating strong potential for therapeutic applications in neurological disorders .

Enzyme IC50 Value (µM)
Acetylcholinesterase (AChE)0.63 - 2.14
UreaseStrong Inhibition

Anticancer Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Compounds bearing similar functionalities have been associated with anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are needed to elucidate the specific pathways involved.

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains, revealing that those with the sulfonyl group exhibited enhanced antibacterial properties compared to their counterparts lacking this functional group.
  • Enzyme Interaction Studies : Molecular docking studies indicated that the compound binds effectively to target enzymes, suggesting a mechanism for its inhibitory action. The binding interactions were characterized by strong hydrogen bonds and hydrophobic interactions with key amino acid residues .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrrolidine ring via cyclization of precursor molecules (e.g., 1,4-diketones or amino alcohols) under reflux conditions .
  • Step 2 : Introduction of the 4-chlorophenylsulfonyl group via nucleophilic aromatic substitution or sulfonation reactions. Ethanol or dimethylformamide (DMF) are common solvents, with bases like triethylamine used to facilitate deprotonation .
  • Step 3 : Coupling with 3,4-dimethylphenylcarboxamide using carbodiimide-based coupling agents (e.g., DCC) .
    • Optimization : Reaction temperatures (60–100°C) and times (6–24 hours) are critical. Thin-layer chromatography (TLC) or HPLC is used to monitor progress, ensuring >95% purity .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Key Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrrolidine ring conformation, sulfonyl group placement, and aromatic substituents. For example, the sulfonyl group exhibits characteristic downfield shifts at ~3.5 ppm (1^1H) and 110–120 ppm (13^13C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C19_{19}H20_{20}ClN2_2O3_3S) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and non-covalent interactions, such as hydrogen bonding between the carboxamide and sulfonyl groups .

Q. What initial biological screening approaches assess its enzyme inhibitory potential?

  • Assay Design :

  • Acetylcholinesterase (AChE) Inhibition : Use Ellman’s assay with acetylthiocholine as a substrate. IC50_{50} values are calculated from dose-response curves (1–100 µM range) .
  • Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells determine selectivity indices (e.g., IC50_{50} > 50 µM for non-target cells) .
    • Controls : Compare with donepezil (AChE inhibitor) and validate via kinetic studies (e.g., competitive vs. non-competitive inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar pyrrolidine carboxamides?

  • Analytical Framework :

  • Substituent Analysis : Compare bioactivity of analogs with varying substituents (e.g., 4-methoxy vs. trifluoromethyl groups). For example, 4-chlorophenylsulfonyl groups enhance AChE binding affinity over methoxy derivatives .
  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR for binding kinetics) .
    • Case Study : A 2025 study found conflicting IC50_{50} values (5 µM vs. 20 µM) for similar compounds; structural analysis revealed crystallographic packing effects altering active-site accessibility .

Q. What computational strategies model the compound’s interaction with acetylcholinesterase?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses. The sulfonyl group forms hydrogen bonds with Ser203 and His447 residues in AChE .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
    • Validation : Correlate computational binding energies (ΔG) with experimental IC50_{50} values. A strong linear correlation (R2^2 > 0.8) confirms predictive accuracy .

Q. How to design structure-activity relationship (SAR) studies evaluating the sulfonyl group’s role?

  • SAR Protocol :

  • Analog Synthesis : Replace the 4-chlorophenylsulfonyl group with bioisosteres (e.g., sulfonamide, carboxylate) .
  • Activity Testing : Measure AChE inhibition, solubility (logP), and membrane permeability (PAMPA assay).
    • Findings : Sulfonyl derivatives exhibit 10-fold higher potency than carboxylate analogs due to enhanced electrostatic interactions with AChE’s catalytic triad .

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